molecular formula C11H13NO5S B1455513 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid CAS No. 1274507-38-8

2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid

Cat. No. B1455513
M. Wt: 271.29 g/mol
InChI Key: ZARNQMQYSOTZNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid” is a chemical compound with the CAS Number: 1274507-38-8 . It is available for purchase for pharmaceutical testing . The molecular formula of this compound is C11H13NO5S and it has a molecular weight of 271.29 g/mol.


Physical And Chemical Properties Analysis

The compound is available in powder form . The storage temperature is room temperature . Unfortunately, other specific physical and chemical properties like boiling point, solubility, etc., are not available in the search results.

Scientific Research Applications

Biochemical Analysis and Biological Material Study

2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid and its derivatives are utilized in biochemical applications such as the determination of sulfhydryl groups. These compounds are particularly valuable for their solubility and reactivity with biological materials, offering insights into biochemical processes involving disulfide bonds and heme groups (Ellman, 1959).

Chemiluminescence in Chemical Analysis

The derivatives of 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid have been synthesized and studied for their chemiluminescence properties. These studies are crucial for developing new methods in analytical chemistry, particularly in designing sensitive and specific assays based on light emission upon chemical reactions (Watanabe et al., 2010).

Synthesis and Structural Analysis

Research into the structural properties of 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid derivatives has provided valuable insights into supramolecular motifs and crystal diversity. Understanding these molecular interactions is fundamental for the field of crystal engineering and the development of new materials (Jacob et al., 2011).

Catalytic Applications

Compounds related to 2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid have been employed as catalysts in various chemical reactions. Their stability and reusability make them valuable for catalysis, contributing to more efficient and environmentally friendly chemical processes (Tayebi et al., 2011).

properties

IUPAC Name

2-(3-methoxypropylsulfanyl)-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5S/c1-17-5-2-6-18-10-4-3-8(12(15)16)7-9(10)11(13)14/h3-4,7H,2,5-6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZARNQMQYSOTZNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCSC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Methoxypropyl)sulfanyl]-5-nitrobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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